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Compound of Interest

Compound Name: 5-Nitro-1,3-benzodioxole

Cat. No.: B1580859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise

identification of isomeric compounds is a cornerstone of ensuring product purity, efficacy, and

safety. Positional isomers, while sharing the same molecular formula, can exhibit profoundly

different biological activities and toxicological profiles. This guide provides a comprehensive

spectroscopic comparison of 5-Nitro-1,3-benzodioxole and its key isomers, 4-Nitro-1,3-

benzodioxole and 6-Nitro-1,3-benzodioxole. By delving into the nuances of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip

researchers with the necessary tools for unambiguous isomer differentiation.

The Critical Importance of Isomer Differentiation
The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds.

The introduction of a nitro group, a potent electron-withdrawing substituent, significantly alters

the electronic and steric properties of the parent molecule. The position of this nitro group is not

a trivial matter. A shift from the 5-position to the 4- or 6-position can dramatically impact a

molecule's interaction with biological targets, its metabolic fate, and its overall pharmacological

effect. Therefore, robust analytical methods to distinguish these isomers are paramount during

synthesis and quality control.
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The three isomers under consideration are structurally similar, with the only difference being

the point of attachment of the nitro group to the benzodioxole ring.

5-Nitro-1,3-benzodioxole

4-Nitro-1,3-benzodioxole

6-Nitro-1,3-benzodioxole
(Same as 5-Nitro)

5-nitro

4-nitro

6-nitro

Click to download full resolution via product page

Caption: Molecular structures of the nitro-1,3-benzodioxole isomers. Note that due to the plane

of symmetry in the parent 1,3-benzodioxole molecule, the 5- and 6- positions are chemically

equivalent. Therefore, 5-Nitro-1,3-benzodioxole and 6-Nitro-1,3-benzodioxole are the same

compound. The primary comparison will be between the 5-nitro and 4-nitro isomers.

Comparative Spectroscopic Analysis
This section details the expected and observed spectroscopic data for the isomers. While

extensive experimental data is available for 5-Nitro-1,3-benzodioxole, the data for 4-Nitro-1,3-

benzodioxole is largely predicted based on established principles of spectroscopy, as

experimental spectra are not as commonly reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due

to its sensitivity to the local electronic environment of each nucleus.[1]
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The proton NMR spectra provide a wealth of information through chemical shifts, splitting

patterns (multiplicity), and coupling constants.

5-Nitro-1,3-benzodioxole:

The aromatic region of the ¹H NMR spectrum of 5-Nitro-1,3-benzodioxole is expected to show

an AMX spin system.[2]

H-4: This proton is ortho to the nitro group and will be the most deshielded (highest chemical

shift) due to the strong electron-withdrawing nature of NO₂. It will appear as a doublet.

H-6: This proton is meta to the nitro group and will be less deshielded than H-4. It will appear

as a doublet of doublets.

H-7: This proton is para to the nitro group and adjacent to the dioxole ring. It will be the most

shielded of the aromatic protons and will appear as a doublet.

-OCH₂O-: The methylene protons of the dioxole ring will appear as a sharp singlet, typically

downfield from other aliphatic protons due to the electronegativity of the adjacent oxygen

atoms.

4-Nitro-1,3-benzodioxole (Predicted):

The aromatic region for this isomer will display an ABX spin system.

H-5: This proton is ortho to the nitro group and will be significantly deshielded, appearing as

a doublet.

H-6: This proton is meta to the nitro group and will be less deshielded. It will appear as a

triplet (or more accurately, a doublet of doublets with similar coupling constants).

H-7: This proton is para to the nitro group and will be the most shielded of the aromatic

protons, appearing as a doublet.

-OCH₂O-: The methylene protons will again appear as a singlet, likely with a slightly different

chemical shift compared to the 5-nitro isomer due to the change in the overall electronic

distribution of the molecule.
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Table 1: Comparison of ¹H NMR Data

Proton

5-Nitro-1,3-

benzodioxole

(Experimental,

CDCl₃)[2]

4-Nitro-1,3-

benzodioxole

(Predicted)

Key Differentiator

H-4 ~7.89 ppm (d) -
Presence of a distinct

downfield doublet.

H-5 - ~7.9-8.1 ppm (d)
Presence of a distinct

downfield doublet.

H-6 ~7.66 ppm (dd) ~7.2-7.4 ppm (t or dd)
Different multiplicity

and chemical shift.

H-7 ~6.87 ppm (d) ~6.9-7.1 ppm (d)

Similar, but likely

slight chemical shift

difference.

-OCH₂O- ~6.15 ppm (s) ~6.1-6.2 ppm (s)

Minor chemical shift

difference may be

observable.

The ¹³C NMR spectrum provides information on the number of unique carbon environments

and their electronic nature.

5-Nitro-1,3-benzodioxole:

Seven distinct signals are expected.

The carbon bearing the nitro group (C-5) will be significantly deshielded.

The carbons ortho and para to the nitro group will also show downfield shifts compared to

the unsubstituted benzodioxole.

4-Nitro-1,3-benzodioxole (Predicted):

Seven distinct signals are expected.
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The carbon bearing the nitro group (C-4) will be deshielded.

The pattern of deshielding for the other aromatic carbons will differ from the 5-nitro isomer,

providing a clear point of distinction.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups.

The key vibrations to observe for these isomers are those associated with the nitro group and

the benzodioxole moiety.[3]

Nitro Group (NO₂) Vibrations: All isomers will exhibit two strong characteristic bands for the

nitro group:

Asymmetric stretch: Typically in the region of 1500-1560 cm⁻¹.

Symmetric stretch: Typically in the region of 1345-1385 cm⁻¹. While the presence of these

bands confirms the nitro functionality, the exact positions may shift slightly between

isomers due to differences in the electronic environment, though this may not be sufficient

for unambiguous differentiation on its own. For 5-Nitro-1,3-benzodioxole, these bands

are observed at approximately 1609 cm⁻¹ and 1437 cm⁻¹, respectively.[3]

C-O-C Stretching: The benzodioxole ring will show strong C-O-C stretching vibrations,

typically in the 1250-1000 cm⁻¹ region.[3]

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region

can be indicative of the substitution pattern on the aromatic ring. Different substitution

patterns will give rise to different absorption bands in this "fingerprint" region, which can be a

key diagnostic tool.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

All three isomers will have the same molecular weight (167.12 g/mol ) and will therefore show

the same molecular ion peak (M⁺) at m/z = 167.[4][5][6]
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The primary differentiation by mass spectrometry will come from the relative abundances of the

fragment ions. The position of the nitro group can influence the fragmentation pathways.

Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z =

46) and NO (m/z = 30). The stability of the resulting fragment ions may differ between the

isomers, leading to variations in the fragmentation pattern that can be used for identification,

especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Table 2: Summary of Key Spectroscopic Differentiators

Technique 5-Nitro-1,3-benzodioxole 4-Nitro-1,3-benzodioxole

¹H NMR

AMX spin system with

characteristic chemical shifts

and coupling constants.

ABX spin system with a

different set of chemical shifts

and coupling constants.

¹³C NMR Unique set of 7 carbon signals.
A different unique set of 7

carbon signals.

IR

Characteristic NO₂ and C-O-C

stretches. Unique fingerprint

region.

Characteristic NO₂ and C-O-C

stretches. Different fingerprint

region.

MS
Molecular ion at m/z = 167.

Specific fragmentation pattern.

Molecular ion at m/z = 167.

Potentially different relative

abundances of fragment ions.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed. Instrument parameters should be optimized for the specific sample and instrument

used.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR:
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Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the range of approximately -1 to 12 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

FT-IR Data Acquisition
Sample Preparation (KBr Pellet):

Grind a small amount of the solid sample with dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet

and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

GC Separation:

Inject the sample into a gas chromatograph equipped with a suitable capillary column

(e.g., a non-polar or medium-polarity column).
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Use a temperature program to separate the isomers if they are present in a mixture.

MS Detection:

The eluent from the GC is introduced into the mass spectrometer (typically using electron

ionization, EI).

Scan a mass range of approximately m/z 40-300.

Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of a

nitro-1,3-benzodioxole isomer.
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Caption: A stepwise workflow for the spectroscopic identification of nitro-1,3-benzodioxole

isomers.

Conclusion
The differentiation of 5-Nitro-1,3-benzodioxole and its 4-nitro isomer is readily achievable

through a systematic application of standard spectroscopic techniques. While mass

spectrometry can confirm the molecular weight and infrared spectroscopy can identify the key

functional groups, ¹H NMR spectroscopy stands out as the most definitive method for

distinguishing these positional isomers. The unique spin systems and resulting splitting

patterns in the aromatic region of the ¹H NMR spectrum serve as a reliable fingerprint for each

isomer. For absolute certainty, especially in complex mixtures, the use of two-dimensional NMR

techniques and the comparison with authenticated reference standards is recommended. This

guide provides the foundational knowledge and a practical framework for researchers to

confidently identify these critical isomeric compounds in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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